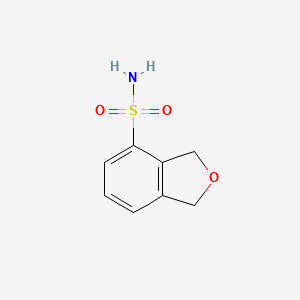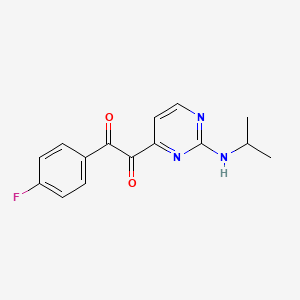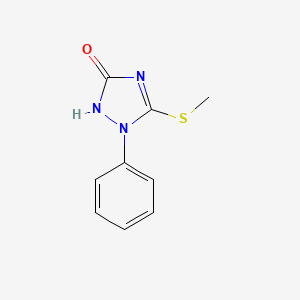
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a methylsulfanyl group and a phenyl group attached to the triazole ring makes this compound unique. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of 3-amino-1,2,4-triazole with appropriate reagents to introduce the methylsulfanyl and phenyl groups. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the attached groups.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antifungal or antibacterial agent.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, the compound may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The methylsulfanyl and phenyl groups can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one (NTO): A similar triazole compound known for its use as an insensitive high energetic material.
1,2,3-triazoles: These compounds share the triazole ring structure but differ in the position of the nitrogen atoms and attached groups.
Uniqueness
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both a methylsulfanyl group and a phenyl group attached to the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
42838-39-1 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-methylsulfanyl-2-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H9N3OS/c1-14-9-10-8(13)11-12(9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) |
InChI Key |
OSZLIAQSASUALS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



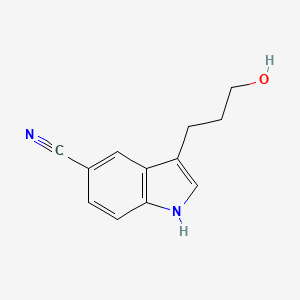

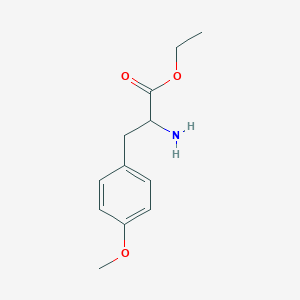


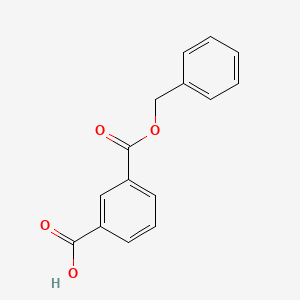

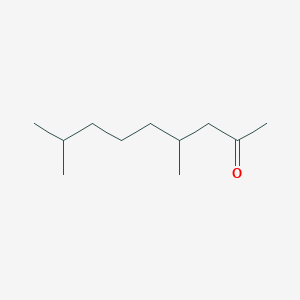
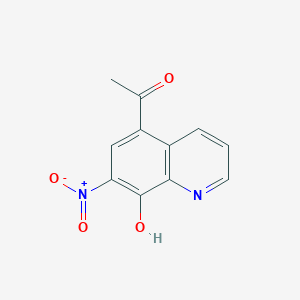
![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)
